molecular formula C18H25FN2O B7185563 2-(2-Fluorophenyl)-1-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]ethanone

2-(2-Fluorophenyl)-1-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]ethanone

Cat. No.: B7185563
M. Wt: 304.4 g/mol
InChI Key: OELIZQZVXNJJER-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-1-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]ethanone is a synthetic organic compound that features a fluorophenyl group, a piperidinylmethyl group, and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-1-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]ethanone typically involves multiple steps:

  • Formation of the Fluorophenyl Intermediate:

  • Piperidinylmethylation: : The next step involves the alkylation of piperidine with a suitable alkylating agent, such as a halomethyl ketone, to form the piperidinylmethyl intermediate.

  • Pyrrolidinylation: : The final step involves the coupling of the piperidinylmethyl intermediate with a pyrrolidine derivative under basic conditions, often using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), converting ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicinal chemistry, 2-(2-Fluorophenyl)-1-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]ethanone is investigated for its potential therapeutic properties, including its ability to interact with specific biological targets that may be relevant in the treatment of diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-1-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]ethanone involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the piperidinyl and pyrrolidinyl groups can contribute to the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)-1-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]ethanone
  • 2-(2-Bromophenyl)-1-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]ethanone
  • 2-(2-Methylphenyl)-1-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]ethanone

Uniqueness

Compared to its analogs, 2-(2-Fluorophenyl)-1-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]ethanone is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(2-fluorophenyl)-1-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2O/c19-17-7-3-2-6-16(17)12-18(22)21-11-8-15(14-21)13-20-9-4-1-5-10-20/h2-3,6-7,15H,1,4-5,8-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELIZQZVXNJJER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2CCN(C2)C(=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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